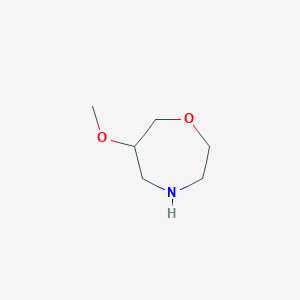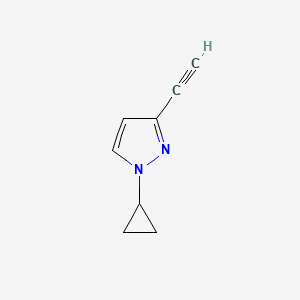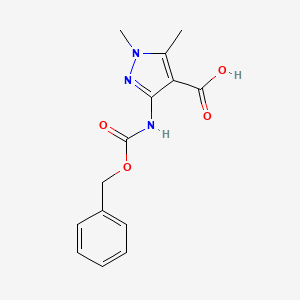
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis, and a carboxylic acid functional group, which is a common feature in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups at the benzylic position, depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, as the pyrazole ring is a common motif in many biologically active molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Amino-1,5-dimethyl-pyrazole-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it more reactive and less stable.
3-(Methoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.
3-(Acetoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Has an acetoxycarbonyl group, which can be hydrolyzed under basic conditions.
Uniqueness
The presence of the benzyloxycarbonyl group in 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid provides unique stability and reactivity characteristics. This group can be selectively removed under mild conditions, making it a valuable protecting group in multi-step organic syntheses. The compound’s dual functional groups (amino and carboxylic acid) allow for diverse chemical modifications and applications in various fields.
特性
分子式 |
C14H15N3O4 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
1,5-dimethyl-3-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(13(18)19)12(16-17(9)2)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20) |
InChIキー |
RBYFFYKPUFXZPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




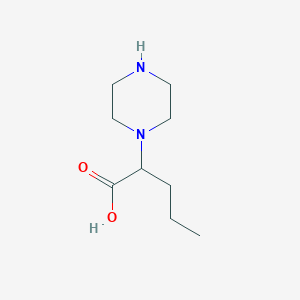
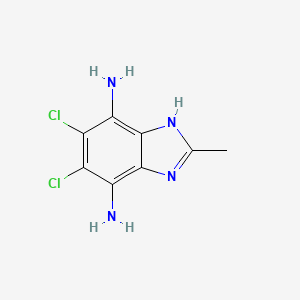

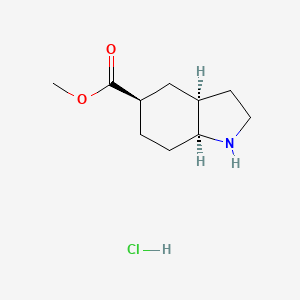
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

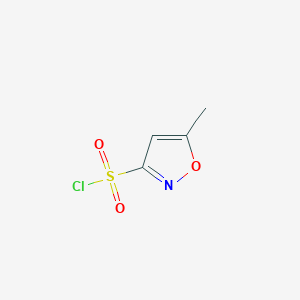
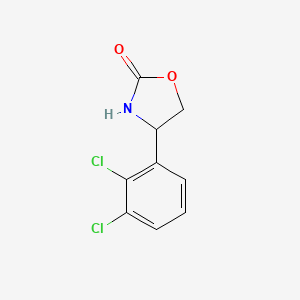
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
